molecular formula C16H17NO3S B2767742 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine CAS No. 339096-72-9

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine

Cat. No.: B2767742
CAS No.: 339096-72-9
M. Wt: 303.38
InChI Key: PIWYEEGRCXFZGC-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine is an organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a benzenesulfonyl group attached to the oxazolidine ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its versatile chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzenesulfonyl chloride with 2-methyl-3-phenyl-1,2-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can react with the benzenesulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine is unique due to the presence of both the benzenesulfonyl group and the oxazolidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Biological Activity

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine is a member of the oxazolidine family, characterized by a benzenesulfonyl group attached to an oxazolidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure allows for diverse interactions with biological molecules, leading to various therapeutic applications.

The compound has the molecular formula C16H17NO3SC_{16}H_{17}NO_3S and is primarily synthesized through the reaction of benzenesulfonyl chloride with 2-methyl-3-phenyl-1,2-oxazolidine in the presence of a base such as triethylamine. This reaction typically occurs in organic solvents like dichloromethane under controlled conditions to ensure high yield and purity .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic residues in enzymes. This interaction can inhibit enzyme activity, affecting various biochemical pathways. The compound's benzenesulfonyl group is particularly reactive, facilitating these interactions .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated that oxazolidine derivatives can inhibit cell growth in several cancer cell lines. For instance, phenyl-substituted oxazolidines have shown promising results in inhibiting proliferation in HT-29 colon carcinoma and MCF7 breast carcinoma cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The inhibition of COX enzymes can lead to anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Analgesic Activity

A study conducted on related oxazolidine compounds demonstrated significant analgesic activity through pharmacological tests such as the writhing test and hot plate test. These tests indicated that certain derivatives exhibited a reduction in pain response comparable to standard analgesics like aspirin . Although direct studies on this compound are scarce, the results from similar compounds provide a basis for its potential efficacy.

Toxicological Assessment

Toxicity assessments performed on related oxazolidine derivatives have shown low acute toxicity levels. Histopathological evaluations indicated no significant adverse effects on organ systems, suggesting a favorable safety profile for compounds within this class . This aspect is crucial for further development into therapeutic agents.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

CompoundBiological ActivityToxicity Profile
This compoundPotential antimicrobial and anticancer activityLow toxicity observed
BenzenesulfonamideAntimicrobialModerate toxicity
OxazolidinonesAnticancer and anti-inflammatoryVariable toxicity

This table illustrates that while other compounds may share some biological activities, this compound stands out due to its combined properties and lower toxicity.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-17-16(13-8-4-2-5-9-13)15(12-20-17)21(18,19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWYEEGRCXFZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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